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Compound of Interest

3-(Ethoxycarbonyl)pyridin-1-ium-1-
Compound Name: I
olate

cat. No.: B1266802

An in-depth technical guide on the synthesis and characterization of 3-
(Ethoxycarbonyl)pyridin-1-ium-1-olate, more commonly known as Ethyl Nicotinate N-Oxide.
This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification

The compound of interest is 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate. This zwitterionic
structure is systematically named as Ethyl 3-(1-oxido)pyridin-1-ium-3-carboxylate, but it is most
commonly referred to in chemical literature as Ethyl Nicotinate N-Oxide or 3-
(Ethoxycarbonyl)pyridine N-oxide. It is a derivative of ethyl nicotinate, where the pyridine
nitrogen has been oxidized.

Synthesis Pathway

The primary route for synthesizing Ethyl Nicotinate N-Oxide is through the direct oxidation of
the nitrogen atom in the pyridine ring of the precursor, ethyl nicotinate. Ethyl nicotinate itself is
typically prepared via the Fischer esterification of nicotinic acid with ethanol.[1][2] The
subsequent N-oxidation is commonly achieved using a peroxy acid, such as meta-
chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.[3][4][5]
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Caption: General two-step synthesis pathway for Ethyl Nicotinate N-Oxide.

Experimental Protocols
Synthesis of Ethyl Nicotinate (Precursor)

This protocol is a generalized method based on Fischer esterification.[2]

e Reaction Setup: To a round-bottom flask, add nicotinic acid, an excess of absolute ethanol
(e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

o Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by
Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated
agueous solution of sodium bicarbonate until effervescence ceases.
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o Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as
ethyl acetate.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure to yield crude ethyl nicotinate.

 Purification: The crude product can be purified by vacuum distillation to obtain a clear, light-
yellow liquid.

Synthesis of Ethyl Nicotinate N-Oxide (Target
Compound)

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[3]

[5]

o Reaction Setup: Dissolve ethyl nicotinate in a chlorinated solvent such as chloroform or
dichloromethane in a round-bottom flask.

o Reagent Addition: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-
CPBA, ~1.1-1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature
below 10 °C.

» Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor
the reaction by TLC until the starting material is consumed.

o Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of
sodium bicarbonate to quench excess m-CPBA, followed by a wash with brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
remove the solvent under reduced pressure.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.
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Caption: Logical relationship between precursor, reagent, and final product.

Characterization Data

The structural confirmation of Ethyl Nicotinate N-Oxide relies on a combination of spectroscopic
techniques. The following tables summarize the expected data based on analysis of the parent
compound and related pyridine N-oxides.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIz

Table 1: Predicted *H-NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.9-9.1 d 1H H-2
~8.2-84 d 1H H-6
~7.9-8.1 dd 1H H-4
~7.3-75 t 1H H-5

4.42 q 2H -OCH2CHs
1.42 t 3H -OCH2CHs

Table 2: Predicted 3C-NMR Spectral Data
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Chemical Shift (6, ppm) Assignment
~164 - 166 C=0 (Ester)
~148 - 150 C-2

~140 - 142 C-6
~125-128 C-4,C-5
~122 - 124 C-3

~61 - 63 -OCH2CHs
~14 - 15 -OCH2CHs

Note: The N-oxide group causes a general downfield shift for the alpha (H-2, H-6) and gamma
(H-4) protons compared to the parent ethyl nicotinate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)
~2980 - 2850 Medium C-H stretch (aliphatic)
~1720- 1735 Strong C=0 stretch (ester)

~1600 - 1450 Medium C=C and C=N stretch (ring)
~1250 - 1300 Strong N-O stretch

~1100 - 1300 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data
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Technique m/z Value (Expected) Assignment

Protonated Molecular lon

ESI-MS [M+H]* = 168.06
(CsH10NO3)*

HRMS 168.0655 Calculated for [CsH10NOs]*

Note: The molecular weight of the N-oxide product is 167.16 g/mol , which is 16 g/mol higher
than the starting material, ethyl nicotinate (151.16 g/mol ).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266802#synthesis-and-characterization-of-3-
ethoxycarbonyl-pyridin-1-ium-1-olate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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